molecular formula C12H16N2O3 B011509 N-pyridin-4-yl-2-(3,4,4-trimethyldioxetan-3-yl)acetamide CAS No. 110933-25-0

N-pyridin-4-yl-2-(3,4,4-trimethyldioxetan-3-yl)acetamide

Cat. No. B011509
M. Wt: 236.27 g/mol
InChI Key: XNHJHNYPBHQOSU-UHFFFAOYSA-N
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Description

N-pyridin-4-yl-2-(3,4,4-trimethyldioxetan-3-yl)acetamide, commonly known as PTA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. PTA is a heterocyclic compound that contains a pyridine ring and a dioxetane moiety. In

Mechanism Of Action

Upon activation, PTA generates singlet oxygen, which can induce oxidative damage to biomolecules. In PDT, PTA is administered to the patient and then activated by light of a specific wavelength. The activated PTA generates singlet oxygen, which can selectively kill cancer cells. In the case of ROS detection, PTA reacts with ROS to produce chemiluminescence, which can be detected by a luminometer.

Biochemical And Physiological Effects

The biochemical and physiological effects of PTA depend on its concentration, activation method, and target molecules. In PDT, PTA can induce cell death in cancer cells by generating singlet oxygen, which can cause oxidative damage to biomolecules. In ROS detection, PTA can react with ROS to produce chemiluminescence, which can be used to quantify the amount of ROS in biological systems.

Advantages And Limitations For Lab Experiments

PTA has several advantages for lab experiments, such as its ability to selectively generate singlet oxygen and its high sensitivity for detecting ROS. However, PTA has some limitations, such as its low solubility in water and its potential toxicity to cells at high concentrations.

Future Directions

PTA has great potential for future research in various fields, such as cancer therapy, ROS detection, and material science. Some future directions for PTA research include developing new PTA derivatives with improved solubility and biocompatibility, exploring new applications of PTA in material science, and investigating the mechanism of action of PTA in biological systems.
In conclusion, PTA is a unique chemical compound that has gained significant attention in the field of scientific research due to its ability to generate singlet oxygen and its high sensitivity for detecting ROS. PTA has been used in various applications, such as cancer therapy and ROS detection, and has great potential for future research.

Synthesis Methods

The synthesis of PTA involves the reaction of 4-chloropyridine with 3,4,4-trimethyldioxetan-2-one in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield PTA. The yield of PTA can be optimized by adjusting the reaction conditions, such as temperature, time, and solvent.

Scientific Research Applications

PTA has been widely used in scientific research due to its unique properties, such as its ability to generate singlet oxygen upon activation. Singlet oxygen is a highly reactive species that can induce oxidative damage to biomolecules, such as DNA, proteins, and lipids. Therefore, PTA has been used as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. In addition, PTA has been used as a chemiluminescent probe for detecting reactive oxygen species (ROS) in biological systems.

properties

CAS RN

110933-25-0

Product Name

N-pyridin-4-yl-2-(3,4,4-trimethyldioxetan-3-yl)acetamide

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

N-pyridin-4-yl-2-(3,4,4-trimethyldioxetan-3-yl)acetamide

InChI

InChI=1S/C12H16N2O3/c1-11(2)12(3,17-16-11)8-10(15)14-9-4-6-13-7-5-9/h4-7H,8H2,1-3H3,(H,13,14,15)

InChI Key

XNHJHNYPBHQOSU-UHFFFAOYSA-N

SMILES

CC1(C(OO1)(C)CC(=O)NC2=CC=NC=C2)C

Canonical SMILES

CC1(C(OO1)(C)CC(=O)NC2=CC=NC=C2)C

synonyms

3-(N-(4-pyridino)carbamoyl)methyl-3,4,4-trimethyl-1,2-dioxetane
3-PCMTD

Origin of Product

United States

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